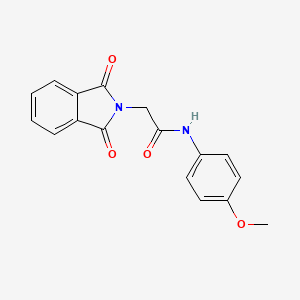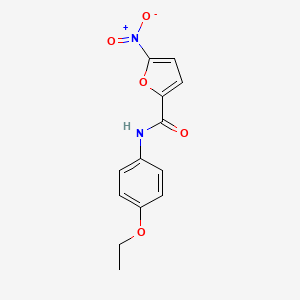
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
合成路线和反应条件
2-(1,3-二氧代-1,3-二氢-2H-异吲哚-2-基)-N-(4-甲氧基苯基)乙酰胺的合成通常涉及邻苯二甲酸酐与4-甲氧基苯胺在合适的催化剂存在下反应。该反应在有机溶剂(如甲苯或二甲苯)中回流条件下进行。所得中间体随后与乙酸酐反应形成最终产物。
工业生产方法
在工业环境中,该化合物的生产可能涉及连续流动反应器,以确保一致的质量和产量。使用自动系统控制温度和压力可以优化反应条件并最大限度地减少副产物的形成。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应形成各种氧化衍生物。
还原: 还原反应可以将该化合物转化为其还原形式,其可能具有不同的生物活性。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 常见的还原剂包括氢化铝锂 (LiAlH₄) 和硼氢化钠 (NaBH₄)。
取代: 亲电取代反应通常使用溴 (Br₂) 或硝酸 (HNO₃) 等试剂。
形成的主要产物
这些反应形成的主要产物取决于所用试剂和条件。例如,氧化可能产生羧酸或酮,而还原可能产生醇或胺。
科学研究应用
化学
在化学领域,2-(1,3-二氧代-1,3-二氢-2H-异吲哚-2-基)-N-(4-甲氧基苯基)乙酰胺用作合成更复杂分子的构建块。其独特的结构允许探索新的化学反应和途径。
生物学
在生物学研究中,该化合物作为潜在的治疗剂被研究。其与各种生物靶标相互作用的能力使其成为药物开发的候选者。
医学
在医学领域,该化合物的衍生物正在研究其治疗各种疾病的潜力,包括癌症和炎症性疾病。其调节特定分子途径的能力特别令人感兴趣。
工业
在工业部门,该化合物用于开发新材料和涂料。其化学稳定性和反应活性使其适用于各种应用。
作用机制
2-(1,3-二氧代-1,3-二氢-2H-异吲哚-2-基)-N-(4-甲氧基苯基)乙酰胺的作用机制涉及其与特定分子靶标(例如酶和受体)的相互作用。通过与这些靶标结合,该化合物可以调节各种生化途径,从而导致其观察到的生物学效应。
相似化合物的比较
类似化合物
邻苯二甲酰亚胺: 一种结构相关的化合物,具有相似的生物活性。
N-苯基乙酰胺: 另一种具有不同官能团的相关化合物。
独特性
2-(1,3-二氧代-1,3-二氢-2H-异吲哚-2-基)-N-(4-甲氧基苯基)乙酰胺与类似化合物区别开来的独特之处在于其官能团的独特组合,这些官能团赋予了其特定的化学和生物学性质。这种独特性使其成为各种领域研究和开发的宝贵化合物。
属性
分子式 |
C17H14N2O4 |
|---|---|
分子量 |
310.30 g/mol |
IUPAC 名称 |
2-(1,3-dioxoisoindol-2-yl)-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H14N2O4/c1-23-12-8-6-11(7-9-12)18-15(20)10-19-16(21)13-4-2-3-5-14(13)17(19)22/h2-9H,10H2,1H3,(H,18,20) |
InChI 键 |
XEHLQGSLTWMIIT-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[Bis(2-methoxyethyl)sulfamoyl]-N-{3-cyano-4H,5H,6H-cyclopenta[B]thiophen-2-YL}benzamide](/img/structure/B11694530.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 4-nitrobenzoate](/img/structure/B11694541.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B11694568.png)
![(3E)-1-(biphenyl-4-yl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11694569.png)
![ethyl 4-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11694577.png)
![4,4'-piperazine-1,4-diylbis{6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-diphenyl-1,3,5-triazin-2-amine}](/img/structure/B11694582.png)
![N-[4-(diethylamino)phenyl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide](/img/structure/B11694583.png)
![5-[2-(benzyloxy)-5-bromophenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11694589.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11694604.png)
![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B11694605.png)

![(5E)-3-methyl-5-[(phenylamino)methylidene]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B11694624.png)

